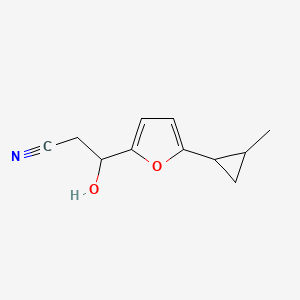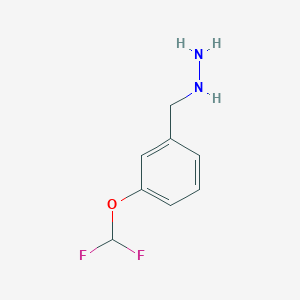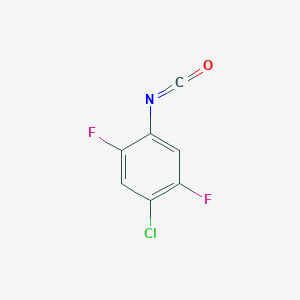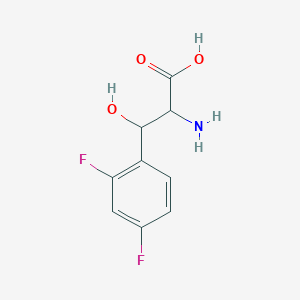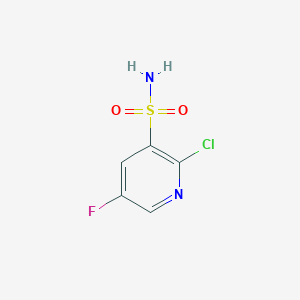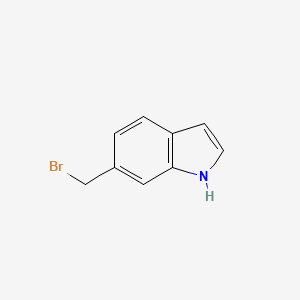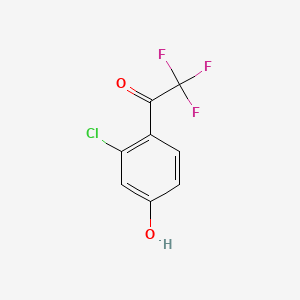
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structure and properties. It contains a chloro-hydroxyphenyl group attached to a trifluoroethanone moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid.
Procedure: The 2-chloro-4-hydroxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of sulfuric acid. The mixture is heated to promote the reaction, resulting in the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including oxidative stress and apoptosis, leading to its biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Both compounds contain a chloro-hydroxyphenyl group, but differ in their functional groups, leading to different reactivity and applications.
2-Chloro-1-(4-hydroxyphenyl)ethanone: This compound is similar in structure but lacks the trifluoro group, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C8H4ClF3O2 |
|---|---|
Poids moléculaire |
224.56 g/mol |
Nom IUPAC |
1-(2-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,13H |
Clé InChI |
OFHYLARFCVZQFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


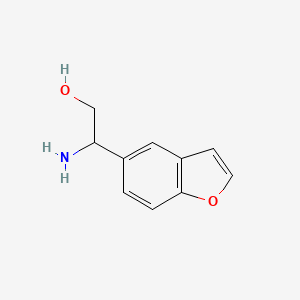

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
